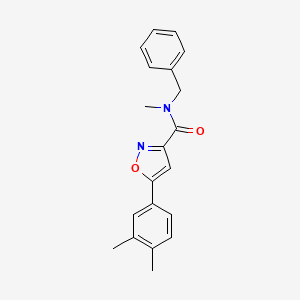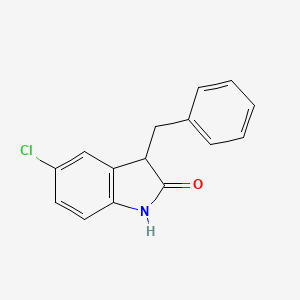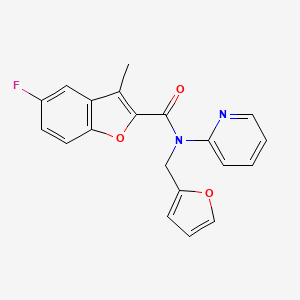![molecular formula C24H26N4O5S B14985454 2-{3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-phenylpropanamide](/img/structure/B14985454.png)
2-{3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-phenylpropanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridazinone core, a morpholine ring, and a sulfonyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-phenylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridazinone Core: This involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Morpholine Ring: This step involves the reaction of the pyridazinone intermediate with morpholine in the presence of a suitable base.
Final Coupling: The final step involves coupling the sulfonylated morpholine derivative with N-phenylpropanamide using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfides under reducing conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles (NH3, OH-) for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-{3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-phenylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.
Chemical Biology: It serves as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 2-{3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and morpholine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets may vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methyl-3-(morpholin-4-ylsulfonyl)aniline
- 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
- 3-Methyl-1-morpholin-4-ylmethyl-2,6-dioxopiperidine
Uniqueness
2-{3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-phenylpropanamide stands out due to its unique combination of a pyridazinone core, morpholine ring, and sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C24H26N4O5S |
|---|---|
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
2-[3-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-6-oxopyridazin-1-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C24H26N4O5S/c1-17-8-9-19(16-22(17)34(31,32)27-12-14-33-15-13-27)21-10-11-23(29)28(26-21)18(2)24(30)25-20-6-4-3-5-7-20/h3-11,16,18H,12-15H2,1-2H3,(H,25,30) |
InChI-Schlüssel |
QCSNBQONWZNPRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=CC=C3)S(=O)(=O)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B14985373.png)
![2-(4-Chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B14985379.png)
![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14985386.png)

![[4-(2,3-Dimethylphenyl)piperazin-1-yl]{1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B14985399.png)


![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14985410.png)

![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B14985441.png)
![Ethyl 2-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14985449.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-1-carboxamide](/img/structure/B14985450.png)
![N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14985471.png)
